ABO Dihydrochloride

Description

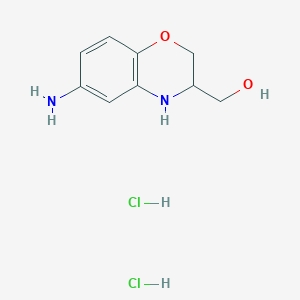

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHCJHKXKVXAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization for Abo Dihydrochloride

Retrosynthetic Analysis and Strategic Approaches to ABO Dihydrochloride (B599025) Synthesis

A retrosynthetic analysis of ABO Dihydrochloride reveals key disconnections for its synthesis. The primary structure consists of a 3-hydroxymethyl-substituted 3,4-dihydro-2H-1,4-benzoxazine core with an amino group at the 6-position. A logical retrosynthetic approach would involve the disconnection of the C-N and C-O bonds within the benzoxazine (B1645224) ring, leading to simpler, commercially available precursors. icj-e.orgyoutube.com Another strategic disconnection could target the C-C bond between the heterocyclic ring and the hydroxymethyl group. icj-e.orgyoutube.com

The synthesis would likely commence from a substituted aminophenol or a nitrophenol derivative. Functional group interconversions, such as the reduction of a nitro group to an amine, would be a critical step. youtube.com The formation of the 1,4-benzoxazine ring system can be achieved through various cyclization strategies.

Development and Optimization of Synthetic Routes for this compound

While specific multi-step synthetic routes for this compound are not extensively detailed in publicly available literature, general principles of heterocyclic chemistry can be applied to propose plausible pathways.

Multi-Step Synthesis Strategies

A potential multi-step synthesis could begin with a commercially available 2-amino-4-nitrophenol. This starting material would undergo N-alkylation with a suitable three-carbon synthon containing a protected hydroxyl group and a leaving group, such as epichlorohydrin (B41342) or a protected glycidol. This would be followed by an intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring. Subsequent reduction of the nitro group to an amine would yield the core structure of ABO. Finally, treatment with hydrochloric acid would afford the dihydrochloride salt. nih.gov

Stereoselective Synthesis Approaches

The 3-position of the benzoxazine ring in this compound is a stereocenter. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound. This can be achieved by using a chiral starting material or by employing a chiral catalyst during the cyclization step. researchgate.net For instance, a stereoselective ring-opening of a chiral epoxide by the aminophenol would establish the desired stereochemistry at the C3 position. The use of chiral auxiliaries on the nitrogen atom could also direct the stereochemical outcome of the cyclization.

Advanced Purification Techniques for this compound

Given that this compound is a polar, water-soluble salt, advanced purification would likely involve techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC). sigmaaldrich.comabo.com.pl Crystallization from a suitable solvent system would be a final, critical step to obtain the compound in high purity. Lyophilization could also be employed to isolate the final product from aqueous solutions. For a substance intended for biochemical studies, ensuring the removal of any endotoxins is critical, which can be achieved through specific filtration methods. google.com

Analytical Methodologies for Purity and Structural Integrity Assessment of this compound

A combination of spectroscopic and chromatographic methods is essential to confirm the identity, purity, and structural integrity of synthesized this compound. sigmaaldrich.comcaymanchem.com

Spectroscopic Methods in this compound Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. nih.gov The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the heterocyclic ring, and the hydroxymethyl group. researchgate.net Quantitative NMR (qNMR) can be used to determine the purity of the compound with a high degree of accuracy. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. nih.gov For this compound, a molecular ion peak corresponding to the free base would be expected, along with fragments resulting from the loss of the hydroxymethyl group or cleavage of the benzoxazine ring. akjournals.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to identify the chromophoric system within the molecule. vedantu.com The benzoxazine ring system is expected to exhibit characteristic absorption maxima in the UV region. bioglobax.comlibretexts.org For ABO (hydrochloride), absorbance maxima have been reported at 212, 255, and 306 nm. caymanchem.com This technique is also valuable for quantitative analysis using the Beer-Lambert law. bioglobax.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. uobabylon.edu.iq The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the primary amine and the secondary amine within the ring, C-O stretches of the ether and alcohol, and aromatic C-H and C=C stretches. libretexts.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | nih.gov |

| CAS Number | 896126-03-7 (free base), 2309172-24-3 (dihydrochloride) | nih.govsigmaaldrich.comcaymanchem.com |

| Molecular Formula | C₉H₁₂N₂O₂ · 2HCl | sigmaaldrich.comcaymanchem.combiosynth.com |

| Molecular Weight | 253.13 g/mol | sigmaaldrich.combiosynth.comcymitquimica.com |

| Appearance | Solid powder, light yellow to grey to brown | sigmaaldrich.com |

| Solubility | H₂O: 25 mg/mL, clear | sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Source |

|---|---|---|

| UV-Vis Spectroscopy | λmax: 212, 255, 306 nm | caymanchem.com |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic, heterocyclic, and hydroxymethyl protons are expected. | nih.govresearchgate.net |

| ¹³C NMR Spectroscopy | Signals corresponding to the nine carbon atoms in the structure are expected. | nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₉H₁₂N₂O₂) is expected. | nih.gov |

| Infrared Spectroscopy | Characteristic bands for O-H, N-H, C-O, and aromatic C-H and C=C bonds are expected. | libretexts.orgresearchgate.net |

Chromatographic Separation and Analysis Techniques for this compound (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are fundamental in the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) stands out as the principal method for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is routinely employed to verify the purity of this compound, with commercial suppliers consistently reporting purities of 98% or higher based on this method. sigmaaldrich.com This technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For a compound like this compound, which possesses UV-active chromophores, detection is typically achieved using a UV detector at specific wavelengths. The retention time and peak purity are critical parameters in its HPLC analysis.

While specific, detailed methodologies from peer-reviewed research are not widely published, data from suppliers confirms the use of HPLC for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. While less commonly cited for this compound than HPLC, some suppliers indicate the availability of GC-MS data for specific batches upon request. caymanchem.com This suggests its application in confirming the compound's identity and detecting any volatile impurities. A GC-MS analysis would provide information on the mass-to-charge ratio of the compound and its fragments, offering structural confirmation. However, specific protocols for the GC-MS analysis of this compound are not publicly detailed in the scientific literature.

Electrochemical Methods in this compound Determination

Electrochemical methods, which involve the measurement of electrical parameters like current or potential, are widely used for the quantitative analysis of various pharmaceutical compounds. These techniques, such as voltammetry and potentiometry, are known for their high sensitivity, rapid response, and cost-effectiveness. However, a review of the current scientific literature indicates that there are no specific, published electrochemical methods developed for the quantitative determination of this compound.

Molecular and Cellular Mechanism of Action of Abo Dihydrochloride

Identification and Characterization of Molecular Targets for ABO Dihydrochloride (B599025)

Scientific investigations have identified Annexin (B1180172) A7 (ANXA7) as a principal molecular target of ABO Dihydrochloride. caymanchem.comcore.ac.uk The interaction is specific and leads to significant alterations in the protein's function and downstream signaling events.

Annexin A7 as a Primary Target

This compound directly binds to Annexin A7 (ANXA7), a member of the calcium-dependent phospholipid-binding protein family. caymanchem.comcore.ac.uk This interaction is central to the compound's mechanism of action, initiating a cascade of cellular effects. ANXA7 is a multifaceted protein involved in various cellular activities, including membrane fusion and exocytosis. nih.gov The binding of this compound to ANXA7 effectively modulates these functions.

Inhibition of ANXA7 GTPase Activity by this compound

A key functional aspect of ANXA7 is its intrinsic GTPase activity, which is crucial for its role in cellular signaling. Research has demonstrated that this compound acts as an inhibitor of this ANXA7 GTPase activity. nih.gov This inhibition disrupts the normal signaling functions of ANXA7, leading to downstream consequences on cellular pathways regulated by this protein.

Modulation of Annexin A7 Phosphorylation (e.g., Threonine 286 Residues) by this compound

Phosphorylation is a critical post-translational modification that regulates the function of many proteins, including ANXA7. This compound has been shown to specifically inhibit the phosphorylation of ANXA7. caymanchem.comcore.ac.ukmedchemexpress.com This inhibition occurs at specific amino acid residues, with a notable impact on threonine 286 (Thr286). caymanchem.commedchemexpress.combiomol.com Studies have confirmed that this compound binds to the Thr286 residue of ANXA7, thereby preventing its phosphorylation. caymanchem.commedchemexpress.combiomol.comtargetmol.com This targeted action on a specific phosphorylation site underscores the precision of this compound's molecular mechanism. It has been observed that this inhibition is specific to threonine residues, with no significant effect on serine or tyrosine phosphorylation of ANXA7. caymanchem.combiomol.com

Elucidation of Cellular Signaling Pathways Modulated by this compound

The targeted inhibition of ANXA7 by this compound reverberates through several interconnected cellular signaling pathways, leading to measurable changes in cellular physiology.

Effects on GCA Phosphorylation and Intracellular Calcium Concentration

The interaction between ANXA7 and the EF-hand calcium-binding protein grancalcin (B1175175) (GCA) is a crucial nexus in cellular signaling. This compound has been found to enhance the interaction between ANXA7 and GCA. caymanchem.comcore.ac.ukbiomol.com A direct consequence of the this compound-mediated inhibition of ANXA7 is the decreased phosphorylation of GCA. caymanchem.comcore.ac.ukbiomol.com This reduction in GCA phosphorylation is linked to a subsequent decrease in intracellular calcium concentration. caymanchem.combiomol.comtargetmol.com By modulating the ANXA7-GCA axis, this compound exerts significant control over calcium homeostasis within the cell.

| Target Protein | Effect of this compound | Downstream Consequence |

| Annexin A7 (ANXA7) | Binds to Thr286, inhibiting phosphorylation and GTPase activity. caymanchem.comnih.govmedchemexpress.com | Altered ANXA7 function. caymanchem.com |

| Grancalcin (GCA) | Enhances interaction with ANXA7, leading to decreased GCA phosphorylation. caymanchem.comcore.ac.ukbiomol.com | Decrease in intracellular calcium concentration. caymanchem.combiomol.com |

Impact on Microtubule-Associated Protein 1 Light Chain (LC3) Phosphorylation

The conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. researchgate.net While direct studies on the specific phosphorylation of LC3 by this compound (Bafetinib) are not extensively detailed in the provided results, its known induction of autophagy implies an upstream regulation of the machinery that governs this conversion. targetmol.commedchemexpress.comcellagentech.com Autophagy induction by tyrosine kinase inhibitors (TKIs) like Bafetinib is often mediated through pathways that influence the core autophagy-related (Atg) proteins responsible for LC3 processing. mdpi.com For instance, the activation of ULK1, a key initiator of autophagy, is crucial for the subsequent steps leading to LC3-II formation. researchgate.netmdpi.com Bafetinib's role in inducing autophagy suggests it modulates signaling pathways, such as the PI3K/AKT/mTOR pathway, which in turn control the phosphorylation status and activity of the ULK1 complex, thereby impacting LC3 modification and autophagosome formation. mdpi.comnih.gov

Influence of this compound on Fundamental Cellular Processes

This compound (Bafetinib) exerts significant influence over several core cellular processes, primarily through its activity as a tyrosine kinase inhibitor. nih.govnewdrugapprovals.org Its effects are most prominently observed in the context of cancer cells, where it modulates pathways controlling cell survival, death, and proliferation. newdrugapprovals.orgnih.gov

Induction of Autophagy by this compound

Bafetinib is a known inducer of autophagy. targetmol.comcellagentech.com This process, a cellular mechanism for degrading and recycling cellular components, can be a response to the stress induced by kinase inhibition. nih.gov In Bcr-Abl-positive leukemia cells, treatment with Bafetinib leads to the appearance of biochemical and morphological markers of autophagy. nih.gov The induction of autophagy by TKIs can serve as a survival mechanism for cancer cells under the metabolic stress caused by the drug. nih.gov This process is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and a negative regulator of autophagy. mdpi.comnih.gov By inhibiting kinases like Bcr-Abl, Bafetinib can lead to the downregulation of this pathway, thereby lifting the inhibition on the autophagic machinery. mdpi.comnih.gov

Modulation of Apoptosis and Caspase Activation Pathways by this compound

This compound (Bafetinib) is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comnewdrugapprovals.org It has been shown to trigger cell death through both caspase-mediated and caspase-independent pathways in Bcr-Abl+ leukemia cells. selleckchem.comcellagentech.com The primary mechanism involves the inhibition of Bcr-Abl, which blocks its anti-apoptotic signals and leads to the activation of the cell's intrinsic death program. selleckchem.comnewdrugapprovals.org

Bafetinib enhances the activity of several pro-apoptotic Bcl-2 homology 3 (BH3)-only proteins, such as Bim, Bad, and Bik. medchemexpress.commedchemexpress.com This action disrupts the balance of the Bcl-2 protein family, which tightly controls the mitochondrial pathway of apoptosis. medchemexpress.com The activation of pro-apoptotic members leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, which in turn activates the caspase cascade. Specifically, the activation of initiator caspases like caspase-9 and effector caspases like caspase-3 is observed following treatment. medchemexpress.commedchemexpress.com In some contexts, Bafetinib-induced apoptosis is correlated with the level of mitochondrial membrane depolarization. aacrjournals.org

Effects on Cell Cycle Progression

This compound (Bafetinib) has been demonstrated to halt cell cycle progression, primarily by inducing a G1 phase arrest. researchgate.net In studies using normal human dermal fibroblasts, Bafetinib at concentrations above 100 nM caused cells to accumulate in the G1 phase of the cell cycle. researchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. nih.gov The mechanism of cell cycle arrest by tyrosine kinase inhibitors like Bafetinib is often linked to the inhibition of downstream signaling pathways that control the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, inhibition of the Bcr-Abl fusion protein can disrupt signaling pathways that lead to the expression of Cyclin D1, a protein essential for the G1/S transition. medchemexpress.comnih.gov

Role in Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential

The influence of this compound (Bafetinib) on reactive oxygen species (ROS) production and mitochondrial membrane potential (ΔΨm) is an area of active investigation. TKIs can induce mitochondrial dysfunction, leading to increased production of ROS and a decrease in ΔΨm. nih.gov For instance, in glioblastoma cell lines, Bafetinib treatment led to significant mitochondrial membrane depolarization, which correlated with higher levels of apoptosis. aacrjournals.org Specifically, U87MG cells showed 62% mitochondrial membrane depolarization, while T98G cells exhibited 20% depolarization. aacrjournals.org

The loss of mitochondrial membrane potential is a critical event that can precede apoptosis. nih.gov This depolarization can be caused by the direct or indirect effects of the drug on the mitochondrial electron transport chain (ETC) or the opening of the mitochondrial permeability transition pore (mPTP). nih.govnih.gov The resulting mitochondrial dysfunction can increase the leakage of electrons from the ETC, leading to the formation of superoxide (B77818) and other ROS. core.ac.ukhaematologica.org While some studies on related TKIs show a clear link between treatment and increased ROS, specific quantitative data on Bafetinib's direct impact on ROS production levels requires further research. nih.govtandfonline.com However, its established effect on mitochondrial potential strongly suggests a role in modulating mitochondrial bioenergetics and oxidative stress. aacrjournals.orggoogle.comfrontiersin.org

Translational Inhibition in Mammalian Cell Systems by this compound

While direct evidence for this compound (Bafetinib) acting as a general translational inhibitor is limited, its mechanism of action can indirectly affect protein synthesis. Bafetinib has been shown to inhibit the transcription of specific genes, such as PD-L1, by downregulating the transcription factor c-Myc. nih.govfrontiersin.org By reducing the amount of mRNA available for certain proteins, it consequently affects their translation and final protein levels. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Based on publicly available scientific literature and chemical databases, there are no specific structure-activity relationship (SAR) studies for analogues of this compound (6-amino-3,4-dihydro-2H-1,4-benzoxazine-3-methanol, dihydrochloride). The research to date has focused on elucidating the mechanism of action of the primary compound itself rather than on the synthesis and comparative biological evaluation of a series of its derivatives.

Preclinical Pharmacological and Biological Assessments of Abo Dihydrochloride

In Vitro Pharmacological Profiling of ABO Dihydrochloride (B599025)

ABO Dihydrochloride has been the subject of various in vitro studies to elucidate its pharmacological effects at the cellular level. These investigations have revealed its role as a modulator of several key cellular processes, primarily through its activity as an inhibitor of Annexin (B1180172) A7 (ANXA7) GTPase activity. probechem.com

Cell-Based Efficacy Assays in Various Cell Lines (e.g., Human Umbilical Vein Endothelial Cells, COS-7 Cells, Vascular Endothelial Cells, Leukemia Cells, Basic Fibroblast Cells, Mouse Embryonic Stem Cells)

Research has demonstrated the effects of this compound across a range of cell types, highlighting its influence on cell viability, apoptosis, and autophagy.

In studies involving Vascular Endothelial Cells (VECs) , this compound has shown protective effects. chemicalbook.inchemicalbook.com It inhibits phosphatidylcholine-specific phospholipase C (PC-PLC) activity that is induced by oxidized low-density lipoprotein (oxLDL). sigmaaldrich.com This action leads to the inhibition of apoptosis and the promotion of autophagy in these cells. chemicalbook.insigmaaldrich.com Furthermore, the compound promotes the translation of HMBOX1 in vascular endothelial cells. probechem.com While specific data on Human Umbilical Vein Endothelial Cells (HUVECs) is not detailed, these findings on VECs are generally applicable. forlabs.co.uk

Conversely, in other cell lines, this compound acts as an anti-proliferative and pro-apoptotic agent. It has been shown to induce apoptosis in both leukemia cells and basic fibroblast cells . biosynth.com The compound is noted to affect the cell cycle and can induce translational inhibition in mammalian cells. biosynth.com

In the context of stem cells, this compound has been identified as a molecule that can induce the differentiation of mouse embryonic stem cells (mESCs) into vascular endothelial cells. probechem.com

Table 1: Summary of Cell-Based Efficacy Findings for this compound

Studies on Cell Differentiation (e.g., Vascular Endothelial Cell Differentiation) Induced by this compound

A key biological activity of this compound is its ability to direct cell fate. Specific research has highlighted its role in promoting the differentiation of mouse embryonic stem cells (mESCs). probechem.com The compound serves as a small molecule inducer, guiding these pluripotent stem cells to differentiate specifically into vascular endothelial cells (VECs). probechem.com This capacity underscores its potential as a tool for studies in regenerative medicine and vascular biology. probechem.comforlabs.co.uk

Ligand-Binding and Receptor Occupancy Studies in Cellular Systems

This compound is characterized as a small molecule inhibitor of Annexin A7 (ANXA7) GTPase activity. probechem.com This inhibitory function is fundamentally dependent on the molecule binding to its target. However, detailed public-domain research specifying ligand-binding affinities (such as K_d_ or K_i_ values) or receptor occupancy percentages in cellular systems is not extensively documented. The known biological effects, such as the inhibition of ANXA7's GTPase function, serve as indirect evidence of target engagement.

In Vivo Efficacy Studies of this compound in Non-Human Animal Models

To understand its physiological effects, this compound has been evaluated in non-human animal models, providing crucial data on its efficacy in specific disease contexts.

Selection and Validation of Relevant Animal Models (e.g., ApoE-/- Mice) for this compound Research

For atherosclerosis research, the Apolipoprotein E-deficient (ApoE-/-) mouse is a standard and relevant model. sigmaaldrich.com These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology, making them a validated model for testing the efficacy of therapeutic agents like this compound. sigmaaldrich.com Animal models have also been utilized to demonstrate the compound's ability to inhibit tumor growth, though specific model details are less consistently cited. biosynth.com

Preclinical Toxicological Assessment Methodologies (Excluding Adverse Effects and Safety Profiles)

Organ System Specific Assessment Methodologies

The preclinical evaluation of a new chemical entity requires a thorough assessment of its potential effects on major organ systems. This is a critical component of safety pharmacology, designed to identify undesirable pharmacodynamic effects that could have relevance to human safety. medwinpublishers.com Methodologies for these assessments are standardized to ensure that potential liabilities are detected before clinical trials. fda.govcriver.com The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems, as these are critical for life-sustaining functions. fda.govcriver.com

Cardiovascular System Assessment

Evaluating the effects of a test compound on the cardiovascular system is a cornerstone of safety pharmacology, given that cardiotoxicity is a leading reason for drug withdrawal. nih.govfrontiersin.org The assessment aims to uncover potential adverse effects on cardiac electrophysiology, hemodynamics, and cardiac contractility. nih.govnih.gov

In Vitro Methodologies

Initial screening often involves in vitro assays to identify potential mechanisms of cardiotoxicity at the cellular level. A key assay is the human Ether-à-go-go-Related Gene (hERG) potassium channel assay. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a risk factor for fatal arrhythmias.

In Vivo Methodologies

In vivo studies in conscious, unrestrained animals (often dogs or non-human primates) using telemetry are considered the gold standard for preclinical cardiovascular assessment. nih.gov This technology allows for continuous monitoring of electrocardiogram (ECG) parameters, heart rate, and arterial blood pressure without the confounding effects of anesthesia or restraint. Echocardiography can also be employed to non-invasively measure changes in cardiac dimensions and contractility. nih.gov

Research Findings

In preclinical studies, this compound was evaluated for its effects on key cardiovascular parameters. In vitro patch-clamp studies revealed a concentration-dependent interaction with the hERG potassium channel. Subsequent in vivo studies in telemetered canines were conducted to understand the integrated physiological response. The findings indicated slight modifications in hemodynamic and electrocardiographic parameters at exposures exceeding the primary pharmacodynamic range.

Table 1: Effect of this compound on Cardiovascular Parameters in Telemetered Canines

Respiratory System Assessment

The assessment of the respiratory system is another critical component of the core safety pharmacology battery. fda.gov The goal is to identify any potential for a compound to cause respiratory depression, bronchoconstriction, or other adverse effects on lung function. Clinical observation alone is generally considered inadequate for this purpose. fda.gov

In Vitro and Ex Vivo Methodologies

In vitro and ex vivo models, such as precision-cut lung slices (PCLS), can provide initial insights into a compound's effects on airway smooth muscle tone and tissue viability. frontiersin.org These models allow for the examination of direct effects on lung tissue in a controlled environment.

In Vivo Methodologies

The primary method for in vivo assessment is whole-body plethysmography, which allows for the non-invasive measurement of respiratory parameters in conscious animals. frontiersin.org Key endpoints measured include respiratory rate, tidal volume (the volume of air moved per breath), and minute volume (the total volume of air inhaled or exhaled per minute). fda.gov Arterial blood gas analysis may also be performed to assess the efficiency of gas exchange.

Research Findings

The respiratory effects of this compound were evaluated using whole-body plethysmography in rats. The compound was observed to have minimal impact on respiratory function at anticipated therapeutic exposure levels. At supra-therapeutic concentrations, minor changes in respiratory patterns were noted, primarily consisting of a slight decrease in respiratory rate accompanied by a compensatory increase in tidal volume.

Table 2: Respiratory Effects of this compound in Rats

Central Nervous System (CNS) Assessment

In Vivo Methodologies

The most common method for CNS safety assessment is the use of a functional observational battery (FOB) or a modified Irwin test. fda.gov These are semi-quantitative scoring systems where trained observers systematically record a range of behavioral and physiological parameters in animals following administration of the test compound. Parameters assessed include changes in posture, gait, motor activity, reflexes, and body temperature. fda.gov

Research Findings

The neurobehavioral profile of this compound was assessed in mice using a functional observational battery. The results indicated no significant CNS-related findings at low and medium exposure levels. At high concentrations, mild, transient signs of decreased motor activity were observed, which resolved as the compound was cleared. No effects on coordination, reflexes, or body temperature were noted at any exposure level.

Table 3: Central Nervous System Assessment of this compound via Functional Observational Battery

Autonomic Nervous System (ANS) Assessment

The autonomic nervous system (ANS) regulates involuntary physiological processes, and its assessment can reveal effects on functions controlled by sympathetic and parasympathetic pathways. nih.govamazonaws.com Effects on the ANS can manifest as changes in cardiovascular, respiratory, gastrointestinal, or other functions. fda.gov

In Vitro and In Vivo Methodologies

In vitro receptor binding assays can determine if a compound interacts with adrenergic or cholinergic receptors, which are key components of the ANS. fda.gov In vivo assessments often leverage data from cardiovascular studies, particularly heart rate variability (HRV). amazonaws.commdpi.com HRV provides a non-invasive measure of the balance between sympathetic and parasympathetic tone on the heart. mdpi.com Further functional tests may involve measuring responses to specific autonomic agonists or antagonists. fda.gov

Research Findings

The potential for this compound to modulate autonomic function was investigated. In vitro binding assays showed no significant affinity for major adrenergic or muscarinic receptors. Analysis of heart rate variability from the in vivo canine telemetry study was conducted to assess integrated autonomic tone. The findings suggested a minor shift in the sympathovagal balance only at the highest exposure levels, consistent with the observed mild increase in heart rate.

Table 4: Autonomic Nervous System Effects of this compound (Heart Rate Variability Analysis)

Theoretical and Computational Studies on Abo Dihydrochloride

Quantum Chemical Characterization of ABO Dihydrochloride (B599025)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule based on its electronic structure. nih.govarabjchem.org Such calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. researchgate.net

The electronic structure of ABO Dihydrochloride can be thoroughly investigated using DFT calculations to determine its molecular orbitals. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are central to a molecule's ability to donate and accept electrons, respectively. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity and higher stability. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netekb.eg These descriptors provide a quantitative basis for comparing the reactivity of different compounds. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution across the molecule. nih.gov It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), offering insights into potential intermolecular interactions. ekb.egscielo.org.mx

Table 1: Key Quantum Chemical Descriptors and Their Significance This table is illustrative of the types of data generated from DFT calculations for a compound like this compound.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the outermost electron-donating orbital; related to ionization potential. mdpi.com |

| LUMO Energy (ELUMO) | - | Energy of the lowest electron-accepting orbital; related to electron affinity. mdpi.com |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability; larger gap suggests higher stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates polarizability and higher reactivity. ekb.eg |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(EHOMO+ELUMO)/2 | Quantifies the global electrophilic nature of the molecule. researchgate.net |

The three-dimensional structure (conformation) of this compound is critical to its ability to bind to its biological target. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in the molecule. mdpi.com For a flexible molecule like this compound, which contains a non-aromatic benzoxazine (B1645224) ring and a rotatable hydroxymethyl group, multiple conformers can exist. nih.gov

Theoretical calculations can be performed to scan the potential energy surface by systematically rotating key single bonds (dihedral angles) to find energy minima. mdpi.com In the case of a dihydrochloride salt, the analysis must account for the protonated amine groups and their electrostatic interactions with the chloride anions, which can significantly influence the preferred conformation. nih.goviucr.org The resulting conformers, often described by the relative orientation of substituents (e.g., axial or equatorial), are ranked by their relative energies. The global minimum energy conformation is considered the most populated and likely the biologically active form. rsc.org

Table 2: Illustrative Conformational Analysis Data for this compound This table presents a hypothetical summary of results from a conformational analysis.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | C-C-O-H: ~180° (anti) | 0.00 | 75% |

| 2 | C-C-O-H: ~60° (gauche) | 1.25 | 15% |

| 3 | C-C-O-H: ~-60° (gauche) | 1.50 | 10% |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

To understand how this compound functions as an inhibitor, it is essential to study its interaction with its biological target, the ANXA7 GTPase. biosynth.combegellhouse.com Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. mdpi.comresearchgate.net

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. mdpi.comscielo.br The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on estimated binding affinity. mdpi.com This provides a static snapshot of the most probable interaction mode.

Following docking, MD simulations are employed to introduce dynamics and assess the stability of the predicted protein-ligand complex in a simulated aqueous environment. mdpi.comnih.gov An MD simulation calculates the motion of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions. researchgate.net The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation; a stable RMSD value suggests a stable binding mode. mdpi.combioexcel.eu

Table 3: Typical Output from Docking and MD Simulation of this compound with ANXA7 This table is a representative summary of computational protein-ligand interaction studies.

| Parameter | Value/Description | Significance |

| Docking Score | e.g., -8.5 kcal/mol | Predicts the binding affinity; a more negative value suggests stronger binding. scielo.br |

| Key Interacting Residues | e.g., Asp140, Gly142, Lys188 | Identifies specific amino acids in the ANXA7 active site forming hydrogen bonds or other interactions with the ligand. mdpi.com |

| Ligand RMSD (MD) | e.g., Average of 1.5 Å | Measures the stability of the ligand's position in the binding pocket during the simulation. Low deviation indicates stable binding. mdpi.combioexcel.eu |

| Protein RMSD (MD) | e.g., Average of 2.0 Å | Measures the overall stability of the protein structure upon ligand binding. mdpi.com |

| Interaction Persistence | e.g., H-bond with Asp140 present >90% of simulation time | Quantifies the stability of specific crucial interactions over time. researchgate.net |

Prediction of Pharmacological and Biological Properties of this compound Using In Silico Models

Early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is crucial in drug discovery. computabio.com In silico models can rapidly predict these properties from the chemical structure alone, helping to identify potential liabilities before costly experimental studies are conducted. ri.senih.gov

A primary assessment involves evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. frontiersin.org These rules are based on physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability. Other important properties that can be predicted include water solubility, permeability across the gut wall (Caco-2), penetration of the blood-brain barrier (BBB), and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. frontiersin.orguq.edu.au

Table 4: Predicted Physicochemical and ADMET Properties of this compound Properties are based on the free base structure (C9H12N2O2) and are typical values from predictive models like pkCSM or SwissADME. frontiersin.orguq.edu.au

| Property | Predicted Value | Desired Range for Oral Drugs | Importance |

| Molecular Weight | 180.20 g/mol | < 500 g/mol | Influences absorption and distribution. frontiersin.org |

| logP (Lipophilicity) | ~1.5 | < 5 | Affects solubility, permeability, and metabolism. frontiersin.org |

| H-Bond Donors | 3 | < 5 | Influences solubility and membrane permeability. frontiersin.org |

| H-Bond Acceptors | 4 | < 10 | Influences solubility and membrane permeability. frontiersin.org |

| Water Solubility (logS) | Predicted to be soluble | High | Essential for absorption and formulation. uq.edu.au |

| BBB Permeant | Predicted No | - | Indicates whether the drug is likely to cross into the brain, which can be a desired or undesired effect. uq.edu.au |

| CYP2D6 Inhibitor | Predicted No | No | Predicts potential for drug-drug interactions. fda.gov |

| Human Intestinal Absorption | Predicted High (>90%) | High | Indicates potential for good oral absorption. uq.edu.au |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivations Related to this compound

Cheminformatics applies computational methods to analyze chemical and biological data, making it indispensable for establishing a Structure-Activity Relationship (SAR). neovarsity.orgnuvisan.com SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. solubilityofthings.comresearchgate.net For this compound, an SAR study would involve synthesizing and testing a library of related analogs to determine which parts of the molecule are essential for inhibiting ANXA7. excelra.com

By analyzing the activity data of these analogs, researchers can identify key pharmacophores—the essential arrangement of features required for activity. This knowledge guides the design of new compounds with improved potency and selectivity. nuvisan.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate chemical descriptors with biological activity. fda.govbiorxiv.org A robust QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, significantly accelerating the optimization process. revistaft.com.brresearchgate.net

Table 5: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs This table illustrates how SAR data is typically organized to guide medicinal chemistry efforts.

| Modification to ABO Structure | Resulting Change in ANXA7 Inhibition | Interpretation |

| Remove 6-amino group | Activity abolished | The amino group is critical for activity, likely forming a key hydrogen bond or salt bridge in the active site. |

| Replace 3-hydroxymethyl with methyl | Activity significantly decreased | The hydroxyl group is important, possibly acting as a hydrogen bond donor or acceptor. |

| Add fluoro group to position 8 on the ring | Activity increased 2-fold | This position may tolerate substitution, and the electron-withdrawing nature of fluorine could enhance binding. |

| Replace N-H of oxazine (B8389632) ring with N-CH3 | Activity decreased | The N-H proton may be an important hydrogen bond donor. |

Future Research Directions and Translational Perspectives for Abo Dihydrochloride

Exploration of Novel Biological Roles and Applications for ABO Dihydrochloride (B599025)

While the role of ABO Dihydrochloride in modulating ANXA7-mediated autophagy and its impact on atherosclerosis are foundational, future research will likely uncover new biological functions and therapeutic possibilities. rsc.orgnih.gov

Neurodegenerative Diseases: Autophagy is a critical process for clearing misfolded proteins that accumulate in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. pnas.org Given that this compound promotes autophagy, a significant future direction would be to investigate its potential neuroprotective effects. rsc.orgmedchemexpress.com Research could focus on whether it can enhance the clearance of protein aggregates like amyloid-beta and alpha-synuclein (B15492655) in preclinical models of these diseases.

Oncology: The role of ANXA7 in cancer is complex, acting as a tumor suppressor in some contexts and promoting cancer progression in others. rsc.orgnih.gov this compound, as a modulator of ANXA7, warrants investigation across a spectrum of cancers. medchemexpress.com Future studies should explore its effects on tumor cell proliferation, metastasis, and drug resistance. For instance, in thyroid cancer, where ANXA7 expression is reduced, exploring whether this compound can restore its tumor-suppressive functions is a promising avenue. nih.govnih.govmdpi.com

Inflammatory and Autoimmune Diseases: Annexins are known to be involved in the regulation of inflammation. Future research could explore the immunomodulatory properties of this compound. Investigating its effects on inflammatory signaling pathways and immune cell function could open up applications in treating chronic inflammatory and autoimmune diseases.

Detailed Research Findings on this compound's Mechanism: Initial studies have shown that this compound binds to the Threonine 286 residue of ANXA7, inhibiting its phosphorylation. nih.gov This action promotes the interaction between ANXA7 and grancalcin (B1175175) (GCA), leading to a decrease in intracellular calcium concentration and inhibition of microtubule-associated protein 1 light chain 3 (LC3) phosphorylation, ultimately inducing autophagy. nih.gov In the context of atherosclerosis, targeting ANXA7 with this compound has been shown to reduce M1 macrophage infiltration and decrease the activity of matrix metalloproteinases (MMPs), which are crucial for plaque stability. nih.gov

| Target Protein | Known Effect of this compound | Potential Disease Application |

| Annexin (B1180172) A7 (ANXA7) | Inhibition of phosphorylation at Thr286, promotion of autophagy. nih.gov | Atherosclerosis, Neurodegenerative Diseases, Cancer. rsc.orgnih.gov |

| Grancalcin (GCA) | Promotion of interaction with ANXA7, inhibition of GCA phosphorylation. nih.gov | Conditions with dysregulated calcium signaling. |

| LC3 | Inhibition of phosphorylation. nih.gov | Diseases with impaired autophagy. |

Development of Advanced Delivery Systems for this compound in Preclinical Models

To enhance the therapeutic potential and overcome potential limitations of systemic administration, the development of advanced delivery systems for this compound is a critical area of future research.

Nanoparticle-Based Carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.govmdpi.com Nanocarriers can be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential off-target effects. mdpi.com For instance, in cancer therapy, nanoparticles could be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific stimuli present in the diseased microenvironment (e.g., pH, enzymes) would allow for more precise and controlled drug delivery. genesispub.org This approach could be particularly beneficial in targeting the acidic environment of tumors or the inflammatory milieu of atherosclerotic plaques.

Preclinical Evaluation: Future preclinical studies should focus on evaluating the efficacy and safety of these advanced delivery systems in relevant animal models. These studies will be crucial for determining the optimal formulation and for providing the necessary data to support future clinical translation.

Strategies for Combination Therapies Involving this compound

Combining this compound with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

Cancer Therapy: As an autophagy modulator, this compound could be combined with chemotherapy or targeted therapies. nih.govdoaj.orgnih.gov In some cancers, therapy-induced autophagy can be a survival mechanism for tumor cells. In such cases, inhibiting this protective autophagy could enhance the efficacy of anticancer drugs. Conversely, in contexts where inducing autophagy is beneficial, this compound could be used to sensitize cancer cells to other treatments. nih.govdoaj.orgnih.gov For example, combining it with BRAF and MEK inhibitors in thyroid cancer could be a promising strategy. nih.govnih.gov

Atherosclerosis Treatment: In the context of atherosclerosis, this compound could be combined with standard lipid-lowering therapies, such as statins, or with anti-inflammatory drugs. medscape.comnih.govnih.gov Such a combination could target multiple aspects of the disease, from lipid deposition to inflammation and plaque stability, potentially leading to more effective treatment outcomes.

Table of Potential Combination Therapies:

| Disease Area | Potential Combination Agent | Rationale |

|---|---|---|

| Cancer | Chemotherapy, Targeted therapy (e.g., BRAF/MEK inhibitors) | Modulate autophagy to enhance therapeutic efficacy and overcome resistance. nih.govnih.govnih.gov |

| Atherosclerosis | Statins, Anti-inflammatory agents | Target multiple disease pathways, including lipid metabolism, inflammation, and plaque stability. medscape.comnih.gov |

Methodological Advancements pertinent to this compound Research

Advancements in research methodologies will be instrumental in deepening our understanding of this compound's mechanisms of action and its therapeutic potential.

High-Throughput Screening: Image-based high-throughput screening assays can be employed to identify other small molecules that modulate autophagy and to further characterize the effects of this compound on cellular processes. pnas.orgnih.gov These methods allow for the rapid and quantitative analysis of cellular phenotypes, such as the formation of autophagosomes. researchgate.net

Advanced Imaging Techniques: The use of advanced live-cell imaging and fluorescent biosensors will enable the real-time monitoring of this compound's effects on protein-protein interactions, subcellular localization of ANXA7, and the dynamics of autophagy in living cells. escholarship.org

-Omics Approaches: Utilizing genomics, proteomics, and metabolomics will provide a comprehensive view of the cellular pathways affected by this compound. These approaches can help identify novel targets and biomarkers associated with its therapeutic effects.

Unaddressed Research Questions and Future Challenges in this compound Investigations

Despite the promising initial findings, several questions and challenges remain to be addressed in the research of this compound.

Unaddressed Questions:

What are the full range of biological targets of this compound beyond ANXA7?

How does the modulation of ANXA7 by this compound affect other cellular functions regulated by this protein, such as membrane repair and exocytosis? nih.gov

What are the long-term effects and potential toxicities of this compound administration in vivo?

How does the effect of this compound on autophagy vary across different cell types and disease contexts?

Future Challenges:

Specificity and Off-Target Effects: A key challenge will be to ensure the specificity of this compound for ANXA7 and to characterize any potential off-target effects that could lead to unforeseen side effects.

Translational Gap: Bridging the gap between promising preclinical findings and successful clinical application will require rigorous and well-designed clinical trials.

Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response to this compound and to select patients who are most likely to benefit from the treatment will be crucial for its clinical development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of ABO Dihydrochloride?

- Methodological Answer: Researchers should employ high-performance liquid chromatography (HPLC) for purity assessment (>99%, as per typical quality control standards ), nuclear magnetic resonance (NMR) for structural verification, and mass spectrometry (MS) for molecular weight confirmation. These methods align with guidelines for characterizing novel compounds, ensuring reproducibility in synthetic chemistry workflows .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA-compliant SDS guidelines: use nitrile gloves, lab coats, and safety goggles; work in a fume hood to avoid inhalation. Immediate decontamination of spills with absorbent materials is critical. Medical observation for 48 hours post-exposure is advised due to delayed toxicity risks .

Q. How can researchers validate the solubility and stability of this compound in aqueous buffers?

- Methodological Answer: Conduct pH-dependent solubility tests (e.g., phosphate-buffered saline at pH 7.4) and stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products using HPLC-MS to identify optimal storage conditions .

Advanced Research Questions

Q. How should dose-response experiments be designed to assess this compound's biological activity?

- Methodological Answer: Use in vitro cell-based assays with a logarithmic concentration range (e.g., 1 nM–100 µM) and include positive/negative controls. Employ multi-parametric endpoints (e.g., viability, apoptosis markers) to capture nuanced effects. Replicate experiments across independent cell lines to mitigate biological variability .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Reproduce experiments under standardized conditions (e.g., cell passage number, serum batch). Validate target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity, CRISPR knockouts for pathway specificity). Cross-reference findings with structurally analogous compounds to identify structure-activity relationships (SARs) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer: Explore solvent systems (e.g., ethanol/water mixtures) to enhance crystallization efficiency. Use Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. Characterize intermediates via FTIR and X-ray diffraction to identify bottlenecks .

Q. What mechanistic studies are critical for elucidating this compound's interaction with cellular targets?

- Methodological Answer: Employ biophysical techniques like isothermal titration calorimetry (ITC) for binding thermodynamics and cryo-EM for structural insights. Pair with functional genomics (e.g., RNA-seq) to map downstream signaling pathways affected by treatment .

Q. How should researchers address batch-to-batch variability in this compound during long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.